Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate
Overview
Description
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is an organic compound with a complex structure. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate typically involves the reaction of 1-amino-cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the Boc-protected amino acid. The benzyl ester is then introduced by reacting the Boc-protected amino acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1-aminocyclobutanecarboxylic acid
- 1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
- N-Boc-cycloleucine
Uniqueness
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is unique due to its specific structure, which combines the Boc-protected amino group with a cyclobutane ring and a benzyl ester. This combination provides distinct reactivity and stability, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-17(10-7-11-17)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20) |
InChI Key |
WSZCRQMCENUXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.